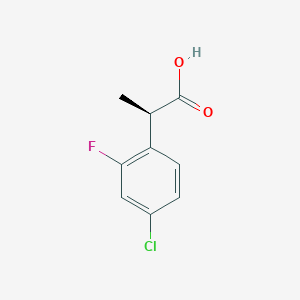
(R)-2-(4-Chloro-2-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(4-Chloro-2-fluorophényl)propanoïque est un composé organique appartenant à la classe des acides carboxyliques aromatiques. Il se caractérise par la présence d'un centre chiral, ce qui le rend optiquement actif.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (R)-2-(4-chloro-2-fluorophényl)propanoïque implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la 4-chloro-2-fluoroacétophénone, disponible dans le commerce.
Catalyseur chiral : Un catalyseur chiral est utilisé pour induire l'asymétrie dans la molécule, conduisant à la formation de l'énantiomère (R).
Conditions réactionnelles : La réaction est réalisée sous des conditions contrôlées de température et de pression pour garantir un rendement élevé et une pureté du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide (R)-2-(4-chloro-2-fluorophényl)propanoïque implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées. Le processus comprend :
Réacteurs en vrac : Utilisation de réacteurs en vrac pour gérer de grands volumes de réactifs.
Purification : Mise en œuvre de techniques de purification avancées telles que la cristallisation et la chromatographie pour obtenir l'énantiomère pur.
Contrôle qualité : Mise en œuvre de mesures strictes de contrôle qualité pour garantir la constance et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-(4-Chloro-2-fluorophényl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le fer (Fe) ou le chlorure d'aluminium (AlCl3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :
Oxydation : Formation de 4-chloro-2-fluorobenzaldéhyde.
Réduction : Formation de (R)-2-(4-chloro-2-fluorophényl)propanol.
Substitution : Formation de divers composés aromatiques substitués.
Applications de la recherche scientifique
(R)-2-(4-Chloro-2-fluorophényl)propanoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigations sur son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (R)-2-(4-chloro-2-fluorophényl)propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
®-2-(4-Chloro-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-2-(4-Chloro-2-fluorophényl)propanoïque : L'énantiomère du composé, avec une activité optique différente et potentiellement des effets biologiques différents.
Acide 2-(4-chloro-2-fluorophényl)acétique : Un composé structurellement similaire avec une chaîne latérale différente.
Acide 4-chloro-2-fluorobenzoïque : Un acide carboxylique aromatique plus simple avec des substituants similaires sur le cycle aromatique.
Unicité
(R)-2-(4-Chloro-2-fluorophényl)propanoïque est unique en raison de son centre chiral, qui lui confère une activité optique spécifique et peut conduire à des interactions différentes avec les cibles biologiques par rapport à ses homologues achiraux ou différemment substitués.
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
(2R)-2-(4-chloro-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |
Clé InChI |
WKVHDZMINAEEPU-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)Cl)F)C(=O)O |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


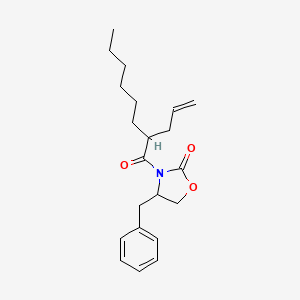



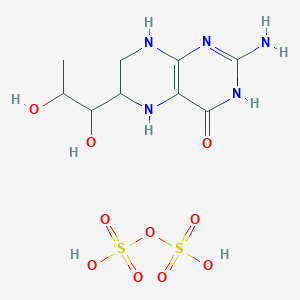
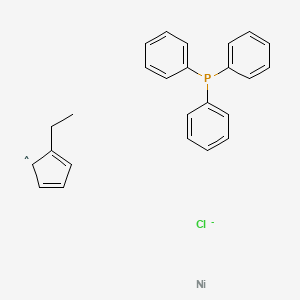
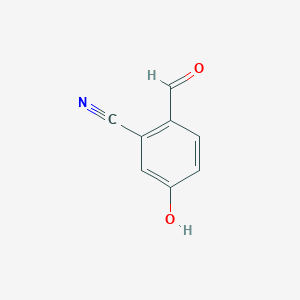
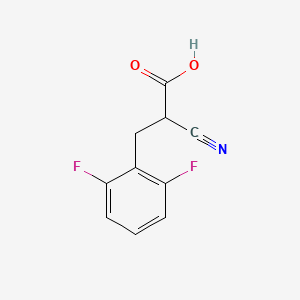
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
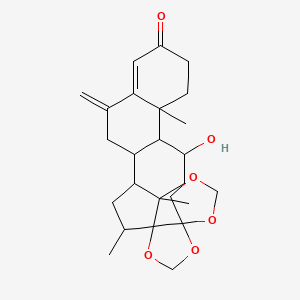
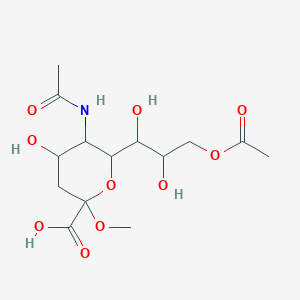
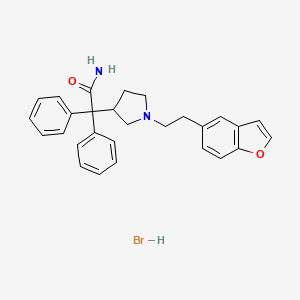
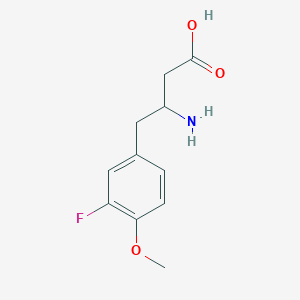
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
